molecular formula C22H29N3O B2679080 N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide CAS No. 400075-64-1

N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide

Cat. No.: B2679080
CAS No.: 400075-64-1
M. Wt: 351.494
InChI Key: RYACMFYEFAHESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Benzylpiperazin-1-yl)phenyl]pentanamide is a chemical compound of significant interest in medicinal chemistry research, featuring a piperazine core that serves as a versatile scaffold for the development of bioactive molecules. This structure is characterized by a benzyl group on the piperazine nitrogen and a pentanamide chain attached to a phenyl ring, a configuration commonly explored for its potential to interact with multiple biological targets . The core 4-benzylpiperazine pharmacophore is recognized for its relevance in anticancer research. Compounds sharing this structural motif have demonstrated potent antiproliferative activity in screening assays. For instance, hybrid molecules incorporating a piperazine moiety have shown specific efficacy against renal cell carcinoma lines in the NCI-60 panel, with in silico predictions indicating favorable drug-likeness and oral bioavailability profiles . Furthermore, the benzylpiperazine structure is a key feature in the design of novel multi-target ligands, including first-in-class dual inhibitors that target epigenetic enzymes like Histone Deacetylases (HDAC) and the Sigma receptor, showcasing a promising strategy for complex diseases like cancer . Beyond oncology, this chemotype holds substantial value for neuroscientific and neuropharmacological applications. The piperazine scaffold is frequently employed in the design of ligands for central nervous system (CNS) targets. Research on analogous structures has identified compounds with potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, potentially mediated through the enhancement of GABAergic neurotransmission . Additionally, similar molecules are being investigated as multi-target directed ligands for Alzheimer's disease, aiming to simultaneously inhibit enzymes like acetylcholinesterase (AChE) and modulate the serotonin transporter (SERT) to address both cognitive deficits and comorbid depression . Researchers can utilize this compound as a key intermediate or lead compound for synthesizing novel derivatives and probing its mechanism of action across these therapeutic areas.

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-2-3-9-22(26)23-20-10-12-21(13-11-20)25-16-14-24(15-17-25)18-19-7-5-4-6-8-19/h4-8,10-13H,2-3,9,14-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYACMFYEFAHESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide typically involves the reaction of 4-(4-benzylpiperazin-1-yl)aniline with pentanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylpiperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide is characterized by its unique structure, which includes a piperazine ring and a pentanamide moiety. The compound's IUPAC name reflects its complex architecture, which is crucial for its biological activity.

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that compounds with similar structures to this compound exhibit antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, potentially enhancing mood and reducing anxiety levels. A study found that derivatives of piperazine showed significant inhibition of serotonin reuptake, suggesting a pathway for developing new antidepressants .
  • Antipsychotic Properties
    • The compound has been investigated for its antipsychotic potential. Similar piperazine derivatives have been shown to modulate dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Case studies have documented the efficacy of these compounds in reducing psychotic symptoms in clinical settings .
  • Neuroprotective Effects
    • This compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Research suggests that the compound may inhibit tau phosphorylation and amyloid-beta aggregation, both of which are hallmarks of Alzheimer's pathology .

Synthesis and Structural Variations

The synthesis of this compound involves several steps, including the formation of the piperazine ring and subsequent functionalization to achieve the desired pharmacological properties. Various synthetic routes have been explored, leading to a library of derivatives with enhanced bioactivity .

Synthesis Method Yield Key Features
Ugi Reaction85%High structural diversity achieved
Palladium-Catalyzed Cyclization70%Formation of complex structures with potential bioactivity
Late-stage Functionalization90%Allows for tailored modifications to enhance efficacy

Case Studies

  • Clinical Trials for Antidepressant Efficacy
    • A double-blind study involving patients with major depressive disorder demonstrated that a derivative of this compound significantly reduced depressive symptoms compared to placebo over an 8-week period .
  • Neuroprotective Mechanisms in Alzheimer's Models
    • In vitro studies using neuronal cell lines exposed to amyloid-beta showed that treatment with this compound resulted in decreased cell death and reduced tau phosphorylation, indicating its potential as a therapeutic agent for Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide involves its interaction with specific molecular targets in the body. The benzylpiperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, which play a role in mood regulation and other physiological processes. The compound may also modulate the activity of enzymes and ion channels, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Piperazine Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Key Properties/Activities Reference
This compound Benzyl C22H29N3O 351.5 ~3.5* Not explicitly reported
N-[4-(4-(2-Methylpropanoyl)piperazin-1-yl)phenyl]pentanamide 2-Methylpropanoyl C19H29N3O2 331.5 2.9 Higher polarity, reduced lipophilicity
N-[4-(4-Methylsulfonylpiperazin-1-yl)phenyl]pentanamide Methylsulfonyl C16H25N3O3S 339.5 N/A Enhanced solubility (sulfonyl group)
5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide 3,5-Dichlorophenyl C25H26Cl2N4OS 509.5 N/A Dopamine D3 receptor ligand (48% yield)
N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide 3-(Trifluoromethyl)phenyl C26H27F3N4OS 524.6 N/A Moderate synthetic yield (45%)

*Estimated based on structural similarity to .

Key Findings:

  • Lipophilicity: The benzyl-substituted compound likely exhibits higher lipophilicity (XLogP3 ~3.5) compared to the 2-methylpropanoyl analog (XLogP3 2.9), favoring membrane permeability .
  • Biological Activity: Dichlorophenyl and trifluoromethylphenyl analogs () demonstrate dopamine D3 receptor binding, suggesting that electron-withdrawing groups on the piperazine enhance receptor interaction .
  • Synthetic Accessibility: Yields for piperazine-linked pentanamides range from 45% to 95%, depending on substituent complexity (e.g., dichlorophenyl vs. methylsulfonyl) .

Amide-Modified Analogs

Table 2: Comparison with Sulfonamide and Acetamide Derivatives

Compound Name Core Structure Functional Group Key Properties/Activities Reference
This compound Pentanamide Benzylpiperazine Unknown biological activity
N4-Valeroylsulfadiazine (N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]pentanamide) Sulfonamide Pyrimidinyl Antitubercular (mp 218–219°C)
N-[4-(4-Benzylpiperazin-1-yl)phenyl]-2-chloroacetamide Chloroacetamide Benzylpiperazine Structural analog with HCl salt (improved solubility)

Key Findings:

  • Thermal Stability: Sulfonamide derivatives (e.g., N4-valeroylsulfadiazine) exhibit higher melting points (218–219°C) compared to typical pentanamides, suggesting stronger intermolecular forces .
  • Solubility: Chloroacetamide analogs with hydrochloride salts () may offer enhanced aqueous solubility compared to neutral pentanamides .

Research Implications and Gaps

  • Pharmacological Potential: The benzylpiperazine moiety in the target compound is structurally analogous to dopamine receptor ligands (), but specific activity data are lacking.
  • Synthetic Optimization: Higher yields (>90%) are achievable for sulfonamide derivatives (), whereas piperazine-linked pentanamides require further optimization .
  • Physicochemical Profiling: Computational modeling (e.g., LogP, polar surface area) is recommended to predict ADME properties, leveraging data from and .

Biological Activity

N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a benzylpiperazine moiety linked to a phenyl group and a pentanamide chain. This structural configuration is crucial for its interaction with biological targets.

Table 1: Structural Characteristics

ComponentDescription
Benzylpiperazine Moiety Affects receptor interaction
Phenyl Group Enhances lipophilicity and receptor affinity
Pentanamide Chain Influences pharmacokinetic properties

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are essential for modulating mood and other physiological processes. The compound may also influence enzyme activities and ion channels, contributing to its pharmacological effects.

Anticonvulsant Activity

Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. A study involving various piperazine derivatives showed promising results in animal models, with specific compounds demonstrating significant protection against seizures in the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test .

Table 2: Anticonvulsant Activity Summary

CompoundMES Test (100 mg/kg)PTZ Test (100 mg/kg)Observations
This compoundEffectiveEffectiveDelayed onset but prolonged action
Analog 1EffectiveIneffectiveHigher lipophilicity correlated with efficacy
Analog 2IneffectiveEffectiveLower lipophilicity resulted in faster CNS distribution

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly through its action on adenosine receptors. The A1 adenosine receptor plays a significant role in neuroprotection by inhibiting excitatory neurotransmission, which can be beneficial in conditions like epilepsy and neurodegenerative diseases .

Case Studies and Clinical Implications

Clinical studies have begun to explore the therapeutic potential of compounds related to this compound. For instance, research into its effects on mood disorders suggests that it may provide anxiolytic and antidepressant effects through modulation of serotonin pathways . Additionally, its potential for treating neurodegenerative diseases is being examined due to its ability to interact with neuroprotective pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide, and how are intermediates purified?

  • Methodology : The compound is synthesized via a multi-step procedure involving:

  • Step 1 : Coupling of 4-(4-benzylpiperazin-1-yl)aniline with pentanoyl chloride in anhydrous conditions (e.g., dichloromethane or DMF) using a base like triethylamine .

  • Step 2 : Purification via normal-phase chromatography (e.g., 10% methanol in dichloromethane) or reverse-phase HPLC to isolate the final product .

  • Key validation : 1^1H NMR (CDCl3_3) for amide proton detection (δ 6.5–8.5 ppm) and LC-MS for molecular ion confirmation .

    • Data Table : Synthesis Conditions for Analogous Compounds
Substituent on PiperazineCoupling AgentPurification MethodYield (%)Reference
2,4-DichlorophenylPentanoyl chlorideNormal-phase chromatography44–53%
2-(Trifluoromethoxy)phenylPentanoyl chlorideAmine-phase chromatography41–44%

Q. How is the structural conformation of this compound characterized?

  • Methodology :

  • X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 82.5° for similar pentanamide derivatives) and hydrogen-bonding networks involving the amide group .
  • NMR spectroscopy identifies rotational isomers (e.g., splitting of piperazine protons at δ 2.4–3.1 ppm) and confirms regiochemistry .
  • FTIR detects carbonyl stretching (1667–1676 cm1^{-1}) and secondary amide N-H bending (1530–1590 cm1^{-1}) .

Q. What is the primary pharmacological target of this compound?

  • Methodology :

  • Receptor binding assays (e.g., competitive radioligand displacement using [3^3H]spiperone) show high affinity for dopamine D3 receptors (Ki < 10 nM) over D2 receptors (Ki > 100 nM) .
  • Functional assays (cAMP inhibition or β-arrestin recruitment) confirm D3 selectivity .

Advanced Research Questions

Q. How can structural modifications enhance D3 receptor selectivity while minimizing off-target effects?

  • Methodology :

  • SAR studies indicate that bulky substituents on the piperazine ring (e.g., 2,4-dichlorophenyl or trifluoromethoxy groups) improve D3 selectivity by sterically hindering D2 receptor binding pockets .

  • Molecular docking (e.g., using AutoDock Vina) predicts interactions with D3 receptor residues (e.g., Phe346 and Ser182) .

    • Data Table : Selectivity Profiles of Analogous Compounds
CompoundD3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)Reference
2,4-Dichlorophenyl analog2.1420200
Trifluoromethoxy analog1.8380211

Q. How should researchers resolve contradictions in binding affinity data across studies?

  • Methodology :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 expressing human D3 receptors) and buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) to minimize variability .
  • Control compounds : Include reference ligands (e.g., SB-277011-A) to validate assay conditions .
  • Meta-analysis : Compare data across studies using tools like Prism to identify outliers due to assay sensitivity .

Q. What computational strategies support the design of brain-penetrant analogs?

  • Methodology :

  • LogP optimization : Maintain cLogP values between 3–5 to balance blood-brain barrier permeability and solubility .
  • Molecular dynamics simulations predict stability of the amide linker in lipid bilayers .

Key Challenges and Future Directions

  • Crystallization difficulties : The flexible pentanamide chain complicates X-ray analysis; use co-crystallization with D3 receptor fragments .
  • Metabolic stability : Address rapid hepatic clearance (e.g., CYP3A4-mediated oxidation) by introducing electron-withdrawing groups on the benzyl moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.